4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid
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Overview
Description
4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid is a synthetic organic compound with the molecular formula C12H10N2O5 It is characterized by the presence of a benzoic acid moiety linked to a substituted imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Substitution Reaction: The imidazolidinone is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Benzoic Acid: The final step involves coupling the methylated imidazolidinone with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazolidinone ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for research or therapeutic purposes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely but often include key regulatory proteins and signaling pathways in cells.
Comparison with Similar Compounds
4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid derivatives: These include compounds with different substituents on the benzoic acid or imidazolidinone rings.
Other Imidazolidinone Compounds: Such as 1,3-dimethyl-2-imidazolidinone, which shares the imidazolidinone core but differs in its substituents and overall structure.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from catalysis to drug development.
Properties
IUPAC Name |
4-[(3-methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-13-9(15)10(16)14(12(13)19)6-7-2-4-8(5-3-7)11(17)18/h2-5H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKZSQXAULGMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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